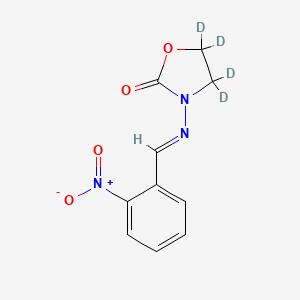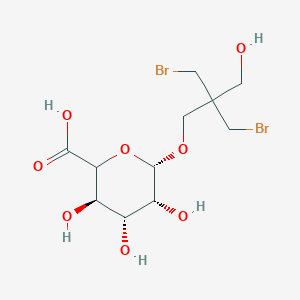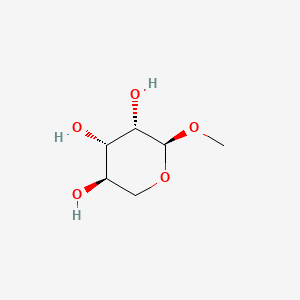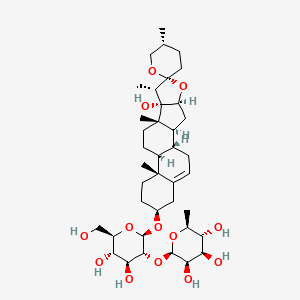
2-NP-AOZ-d4
Übersicht
Beschreibung
However, for compounds with limited direct information, a general approach can be applied based on typical procedures and analytical techniques used in the synthesis and analysis of complex organic compounds and their derivatives. This approach would include:
- Describing the significance of the compound, its known uses, and why its detailed analysis is of interest.
Synthesis Analysis:
- Detailing methods commonly used for the synthesis of complex organic molecules, such as multi-step organic syntheses, which might include reactions like nucleophilic substitutions, reductions, and protective group strategies.
Molecular Structure Analysis:
- Discussing techniques like X-ray crystallography for solid compounds or NMR spectroscopy for solution-phase analysis to elucidate the molecular structure.
Chemical Reactions and Properties:
- Outlining potential reactivity patterns based on functional group analysis, and predicting reactions the compound could undergo or catalyze.
Physical Properties Analysis:
- Describing methods to determine physical properties like melting point, boiling point, solubility, and optical activity, which are crucial for handling and application of the compound.
Chemical Properties Analysis:
- Using techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to provide insights into the chemical structure and properties of the compound.
Given the specific nature of your request, direct experimental results and analyses for "Desmethyl Ethyldihydrocephalomannine" and "2-NP-AOZ-d4" would require access to specialized chemical databases or original research articles that detail experiments conducted on these compounds. For comprehensive and detailed analysis, consulting primary research articles or conducting experimental studies would be necessary.
For further detailed and specific information, accessing specialized databases or contacting researchers working directly with these compounds is recommended.
Desmethyl Ethyldihydrocephalomannine is a complex chemical entity, often involved in research for its potential biological activities and synthesis methodologies. The synthesis, molecular structure, chemical reactions, and properties of such a compound require a detailed analysis to fully understand its characteristics and applications.
Synthesis Analysis
The synthesis of Desmethyl Ethyldihydrocephalomannine involves complex chemical processes. The stereoselective synthesis and biological evaluation of related compounds, such as monomeric nuphar analogues, provide insight into the synthetic strategies employed. These processes often use enantioselective catalysis, highlighting the importance of precise control over chemical reactions to obtain the desired product with specific configurations (Hui Li et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to Desmethyl Ethyldihydrocephalomannine is complex, featuring intricate arrangements of atoms and bonds. Detailed characterization techniques, such as molecular dynamics simulations, are employed to decode the microscopic structure of related molecules. These analyses reveal the presence of short and long-range interactions, hydrogen bonding, and the competitive nature of molecular components in forming bonds (Supreet Kaur et al., 2019).
Chemical Reactions and Properties
Desmethyl Ethyldihydrocephalomannine undergoes specific chemical reactions that define its properties and potential applications. The formation and reactivity of related compounds, such as ethyl succinic anhydrides, are studied for their utility in quantitative analyses and proteomics research, illustrating the chemical versatility and functional applications of these molecules (S. Niwayama et al., 2016).
Physical Properties Analysis
The physical properties of Desmethyl Ethyldihydrocephalomannine, including its crystalline structure and thermal behavior, are crucial for understanding its stability and reactivity. The synthesis and morphology of related copolymers provide insights into the effects of functional group placement on melting temperatures and structural integrity, indicating how molecular design influences physical characteristics (T. W. Baughman et al., 2007).
Chemical Properties Analysis
Analyzing the chemical properties of Desmethyl Ethyldihydrocephalomannine involves understanding its reactivity and interactions with other molecules. Research on similar compounds, like ethyl-substituted erythromycin derivatives, demonstrates the potential for modifying chemical structures to produce new molecules with desired properties, such as increased biological activity or altered metabolic profiles (D. Stassi et al., 1998).
Wissenschaftliche Forschungsanwendungen
Analytischer Standard
2-NP-AOZ-d4 wird als analytischer Standard verwendet {svg_1}. Es wird im Bereich der analytischen Chemie eingesetzt, um die Genauigkeit der Ergebnisse zu gewährleisten, die mit analytischen Verfahren erzielt werden. Es dient als Referenzmaterial, das gut charakterisiert ist und eine genau bekannte Menge der zu analysierenden Substanz enthält {svg_2}.
Lebensmittelsicherheit
this compound wird zur Quantifizierung und Analyse von 5-(Morpholinomethyl)-3-(2-Nitrobenzyliden-amino)-2-oxazolidinon (2-NP-AOZ) in verschiedenen Lebensmittelproben wie Garnelen, Geflügelfleisch, Fisch, Honig und Milch verwendet {svg_3}. Dies ist entscheidend für die Gewährleistung der Lebensmittelsicherheit, da es zum Nachweis schädlicher Substanzen in Lebensmitteln beiträgt {svg_4}.
Flüssigchromatographie
Es wird in der Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) und Flüssigchromatographie mit Elektrospray-Ionisation-Tandem-Massenspektrometrie (LC-ESI-MS/MS) verwendet {svg_5}. Dies sind analytische Verfahren, die zur Trennung, Identifizierung und Quantifizierung der Komponenten in einer Mischung verwendet werden {svg_6}.
Forensik und Toxikologie
this compound wird im Bereich der Forensik und Toxikologie eingesetzt {svg_7}. Es kann verwendet werden, um das Vorhandensein bestimmter Substanzen in einer Probe nachzuweisen, was bei Ermittlungen entscheidend sein kann {svg_8}.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound als analytischer Standard verwendet {svg_9}. Es hilft beim Nachweis und der Quantifizierung von Substanzen in pharmazeutischen Produkten {svg_10}.
Umweltwissenschaften
this compound wird in der Forschung zu Umweltwissenschaften verwendet {svg_11}. Es wird bei der Analyse von Rückständen von Nitrofuranen und deren Metaboliten in Wassertieren verwendet {svg_12}. Dies ist wichtig für die Überwachung des Gesundheitszustands aquatischer Ökosysteme {svg_13}.
Ionenaustauschchromatographie
this compound wird in Anwendungen der Ionenaustauschchromatographie (IC) verwendet {svg_14}. IC ist ein analytisches Verfahren, das zur Trennung und Quantifizierung von Anionen und Kationen in wässrigen Proben verwendet wird {svg_15}.
Qualitätskontrolle
this compound wird in Qualitätskontrollprozessen verwendet {svg_16}. Es dient als Referenzmaterial, um die Genauigkeit und Zuverlässigkeit der Ergebnisse zu gewährleisten, die mit analytischen Verfahren erzielt werden {svg_17}.
Wirkmechanismus
Target of Action
The primary target of 2-NP-AOZ-d4 is AOZ, a tissue-bound metabolite of Furazolidone . Furazolidone is an antimicrobial agent that has been used in veterinary medicine and aquaculture . The compound this compound is a deuterated derivative of 2-NP-AOZ, which is used specifically for the determination of AOZ residues .
Mode of Action
It is known that this compound is a deuterated compound of 2-np-aoz, which is a 2-nitrophenyl derivative of aoz . As a deuterated compound, this compound would have similar chemical properties to 2-NP-AOZ but with altered physical properties due to the presence of deuterium atoms. This could potentially affect its interaction with its targets.
Result of Action
It is known that this compound is used as an internal standard for the quantification and analysis of aoz residues . This suggests that the compound may be used in analytical procedures to detect and measure AOZ residues in various samples.
Eigenschaften
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-XMKBWRBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016786 | |
| Record name | 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007478-57-0 | |
| Record name | 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)


